
5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid derivatives typically involves substitution reactions. For instance, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a closely related compound, is synthesized through two substitution reactions, starting from 5-bromoindole. The structure of these compounds is often confirmed using techniques such as FTIR, NMR spectroscopy, MS, and X-ray diffraction, and analyzed using density functional theory (DFT) for crystallographic and conformational insights (Ye et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds is elucidated through X-ray crystallography and DFT calculations. For example, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was determined, showing that the DFT-optimized structure matches the X-ray single crystal diffraction data. This alignment indicates a high degree of structural accuracy and reliability in predicting physical and chemical properties (Ma et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives involves various reactions, including Diels-Alder reactions, cycloadditions, and substitution reactions. For example, the Diels-Alder reaction of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate showcases the compound's reactivity and its potential for further chemical transformations (Padwa et al., 2003).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are integral for understanding their behavior in various solvents and conditions. The molecular electrostatic potential and frontier molecular orbitals, investigated through DFT, reveal the physicochemical characteristics, aiding in the prediction of reactivity and stability (Ye et al., 2021).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are essential for the compound's application in synthesis. For instance, the reactivity of this compound derivatives with malonic ester to afford heterocyclic zwitterionic compounds highlights the compound's versatile chemical behavior (Korotkikh et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure : The intermediate tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, related to 5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, is significant in the synthesis of 1H-indazole derivatives. Its structure is confirmed through spectroscopic methods and X-ray diffraction. Detailed DFT calculations align with experimental findings, indicating the stability of its molecular structure. This research underlines the relevance of 1H-indazole derivatives in structural chemistry, providing a foundation for further exploration of their applications (Ye et al., 2021).
Chemical Transformations and Derivatives : New compounds like 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione have been synthesized from compounds closely related to this compound. These chemical transformations result in novel derivatives, showcasing the compound's versatility in synthesizing heterocyclic compounds (RashidiN. & BeradB., 2012).
Novel Fused Heterocycles Synthesis : Research has also been conducted on synthesizing fused tetracyclic heterocycles, utilizing tert-butyl 2,4-dioxopiperidine-1-carboxylate and amines like 1H-indazol-5-amine. This highlights the potential of these compounds in creating complex molecular structures, contributing to the field of organic chemistry and material science (Li et al., 2013).
Preparation and Reaction Studies : The compound tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, similar in structure to this compound, has been prepared and involved in Diels‐Alder reactions. These reactions are fundamental in synthesizing various organic compounds, indicating the importance of such structures in synthetic organic chemistry (Padwa et al., 2003).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its impact on bioavailability is also unknown. The compound has a molecular weight of 236319, which is within the range generally favorable for oral bioavailability .
Análisis Bioquímico
Biochemical Properties
5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain hydrolases and oxidoreductases, modulating their catalytic activities. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound has been observed to alter the expression of genes involved in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been shown to produce beneficial effects, such as enhanced cellular function and improved metabolic activity. High doses can lead to toxic or adverse effects, including cellular damage and impaired organ function. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation. These interactions can lead to changes in energy production and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps in elucidating its precise mechanisms of action .
Propiedades
IUPAC Name |
5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)7-4-5-9-8(6-7)10(11(15)16)14-13-9/h7H,4-6H2,1-3H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXLFEALYPIVJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390530 | |
| Record name | 5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
650603-95-5 | |
| Record name | 5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




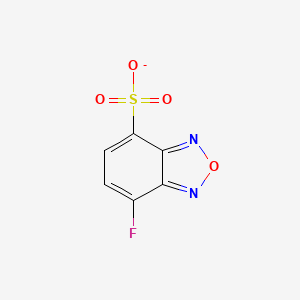
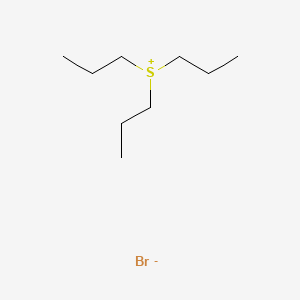
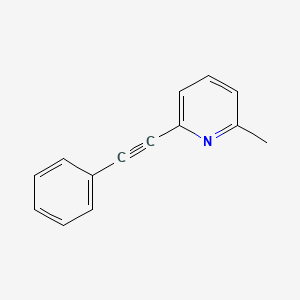
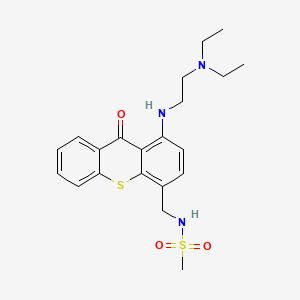
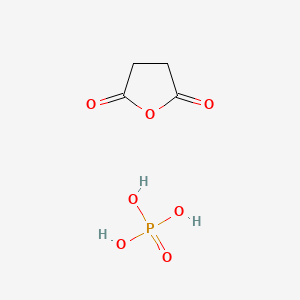


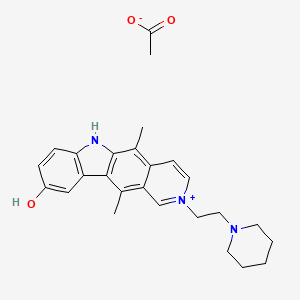
![2-Amino-9-(4-fluorophenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B1229006.png)
![N-(4-butan-2-ylphenyl)-N-[2-(cyclopentylamino)-2-oxo-1-pyridin-3-ylethyl]furan-2-carboxamide](/img/structure/B1229007.png)
![N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(2,5-dimethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B1229008.png)
![1-[(5,7-Dimethyl-3-pyrazolo[1,5-a]pyrimidinyl)-oxomethyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1229010.png)
![6-[(1,3-Benzodioxol-5-ylamino)methylidene]-2,4-dibromo-1-cyclohexa-2,4-dienone](/img/structure/B1229011.png)